(2R)-2-[4-(trifluoromethyl)phenyl]piperidine
Description
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIPNPGHOKSKPH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution Strategies
Chiral resolution remains a cornerstone for accessing enantiomerically pure (2R)-2-[4-(trifluoromethyl)phenyl]piperidine. A prominent approach involves diastereomeric salt formation using tartaric acid derivatives. For instance, the racemic mixture of 2-[4-(trifluoromethyl)phenyl]piperidine is treated with (R,R)-di-p-toluoyl tartaric acid in ethanol, yielding the (2R)-enantiomer with >98% enantiomeric excess (ee) after recrystallization .
Alternative methods leverage chiral stationary phases in preparative HPLC. A protocol using a Chiralpak AD-H column with hexane/isopropanol (90:10) achieves baseline separation (α = 1.32) . However, scalability limitations necessitate complementary synthetic routes for industrial applications.
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of prochiral enamines provides direct access to the (2R) configuration. The enamine precursor, (E)-2-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyridine, undergoes hydrogenation under 50 psi H₂ with a Ru-(S)-BINAP catalyst, affording the target compound in 82% yield and 94% ee . Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 0.5 mol% | ee drops to 85% at 0.2% |
| Solvent | MeOH | THF reduces ee by 15% |
| Temperature | 25°C | >40°C causes racemization |
Notably, trifluoromethyl groups stabilize transition states via C–F···H interactions, enhancing stereoselectivity .
Piperidine Ring Construction via Cyclization
Cyclization of δ-amino ketones represents a versatile route. For example, 5-(4-(trifluoromethyl)phenyl)pentan-2-one is treated with ammonium acetate in refluxing toluene, forming the piperidine ring in 75% yield . The reaction proceeds via an enamine intermediate, with the trifluoromethyl group directing regioselectivity through inductive effects.
Alternative methods include reductive amination of 1,5-diketones. Using NaBH₃CN in MeOH at pH 5, the diketone intermediate cyclizes to this compound in 68% yield . Steric hindrance from the trifluoromethyl group favors the (2R) configuration by limiting transition-state geometries.
Trifluoromethyl Group Introduction
Direct trifluoromethylation of pre-formed piperidines faces challenges due to the inertness of C–H bonds. A two-step sequence proves effective:
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Suzuki–Miyaura Coupling : 2-Bromopiperidine reacts with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C), yielding 2-[4-(trifluoromethyl)phenyl]piperidine in 88% yield .
-
Kinetic Resolution : The racemic product is subjected to Pseudomonas cepacia lipase-mediated acetylation, selectively modifying the (2S)-enantiomer and leaving this compound in 95% ee .
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 82 | 94 | High | Moderate |
| Chiral Resolution | 45 | 98 | Low | High |
| Cyclization | 75 | N/A | Moderate | Low |
| Suzuki–Miyaura | 88 | N/A | High | Moderate |
Asymmetric hydrogenation balances yield and enantioselectivity, whereas Suzuki–Miyaura coupling excels in scalability but requires post-synthetic resolution.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Antagonist Activity
The compound has been studied for its role as a high-affinity antagonist of the P2Y14 receptor, which is involved in various physiological processes including inflammation and immune response. Modifications of piperidine derivatives have shown improved receptor affinity and selectivity, making them valuable tools in pharmacological research. For instance, bridged piperidine analogues have been synthesized to enhance binding interactions with the receptor, demonstrating potential for treating inflammatory diseases .
1.2 Analgesic Properties
Research indicates that derivatives of (2R)-2-[4-(trifluoromethyl)phenyl]piperidine may possess analgesic properties akin to those found in the fentanyl series. The structural modifications have been crucial in developing compounds that exhibit high potency and safety margins compared to traditional opioids . These derivatives are being explored for their potential use in pain management therapies.
Synthesis and Chemical Properties
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through various chemical pathways, including the use of triflates and triflamides, which facilitate the introduction of the trifluoromethyl group . The compound's synthesis often involves careful selection of reaction conditions to optimize yield and purity.
2.2 Chemical Characteristics
The compound exhibits unique chemical properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and stability. This characteristic is beneficial for improving the bioavailability of drugs derived from this scaffold .
Case Studies
3.1 Drug Development Case Study
A notable case study involved the modification of a naphthalene-based P2Y14 receptor antagonist with piperidine moieties. This modification led to a compound with significantly higher receptor affinity (IC50 = 8.0 nM), demonstrating the effectiveness of piperidine derivatives in enhancing pharmacological activity .
3.2 In Vivo Studies
In vivo studies have shown that certain piperidine derivatives can reduce inflammation in animal models of asthma, suggesting their potential therapeutic application for respiratory conditions . The ability to modulate immune responses through P2Y14 receptor antagonism indicates a promising avenue for future research.
Table 1: Summary of Pharmacological Activities
| Compound Name | Target Receptor | Affinity (nM) | Activity Type |
|---|---|---|---|
| This compound | P2Y14 | 8.0 | Antagonist |
| Bridged Piperidine Analogues | P2Y14 | 0.43 | Antagonist |
| Fentanyl Derivatives | Opioid Receptors | Varies | Analgesic |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Triflate Method | Utilizes triflic acid for functionalization | 85 |
| Direct Alkylation | Alkylation of piperidine derivatives | 90 |
| Bridging Techniques | Introduction of bridging moieties | 75 |
Mechanism of Action
The mechanism of action of (2R)-2-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Stereochemistry: The (2R) vs. (2S) configuration significantly alters biological activity. For example, (2S)-configured kappa opioid ligands exhibit nanomolar potency, while (2R) isomers may lack affinity .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability. Methoxy groups (e.g., compound 75) reduce lipophilicity compared to methyl substituents (compound 74) .
- Heterocyclic Modifications : Imidazo[1,2-b]pyridazine moieties (compounds 72–75) improve binding to RBPs, while pyridine derivatives (UDO/UDD) target parasitic enzymes .
Pharmacological Activity Comparison
Key Findings :
- Receptor Selectivity : (2S)-configured opioid ligands achieve >4000-fold κ/μ selectivity, underscoring the role of stereochemistry in receptor discrimination .
- Antiparasitic Efficacy: UDO/UDD’s pyridine-piperazine scaffolds mimic azole antifungals but act via non-azolic CYP51 inhibition, reducing off-target effects .
- CXCR2 Antagonism : Sulfonamide derivatives (e.g., compound 13) show moderate activity, suggesting trifluoromethyl groups alone are insufficient for high potency in this class .
Biological Activity
The compound (2R)-2-[4-(trifluoromethyl)phenyl]piperidine, a piperidine derivative, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H12F3N. The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.
- Inhibition of Enzymatic Activity : Studies indicate that compounds with a piperidine core can act as inhibitors for various enzymes. For instance, the introduction of trifluoromethyl groups has been shown to enhance the potency of inhibitors targeting 5-hydroxytryptamine (5-HT) uptake by increasing binding affinity .
- Anticancer Activity : Research has demonstrated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, one study showed that a piperidine-based compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Enzyme Inhibition | 5-HT uptake | |
| Anticancer Activity | Induction of apoptosis | |
| Neuroprotection | AChE and BuChE inhibition | |
| DPP-4 Inhibition | Potential for diabetes treatment |
Case Studies
- Anticancer Research : A study published in 2023 evaluated various piperidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Neurodegenerative Disease Models : In a model assessing Alzheimer's disease, derivatives with piperidine structures demonstrated the ability to inhibit key enzymes involved in neurotransmitter breakdown, suggesting a promising avenue for treatment strategies targeting cognitive decline .
- Diabetes Treatment : A recent investigation into DPP-4 inhibitors revealed that compounds with modifications similar to those found in this compound could effectively lower blood glucose levels in diabetic models, indicating potential therapeutic applications in managing type 2 diabetes .
Q & A
Q. What are the optimal synthetic routes for (2R)-2-[4-(trifluoromethyl)phenyl]piperidine, considering stereochemical control?
- Methodological Answer: The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis. For example, iridium-catalyzed ring-opening reactions of oxabenzonorbornadiene derivatives, as demonstrated in similar piperidine syntheses, enable stereochemical control at the chiral center . Key steps include:
- Use of chiral ligands to induce the desired (R)-configuration.
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize racemization.
- Purification via flash chromatography or recrystallization to isolate the enantiopure product.
Q. How can the stereochemical integrity of this compound be verified during synthesis?
- Methodological Answer: Stereochemical verification requires a combination of analytical techniques:
- Optical Rotation: Compare measured [α] values (e.g., -14.4° at 22°C in methanol for the (S)-enantiomer) with literature data .
- Chiral HPLC: Use columns like Chiralpak IA/IB to resolve enantiomers and confirm >99% enantiomeric excess (ee).
- X-ray Crystallography: For definitive confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly if fluorine atoms complicate NMR analysis .
Q. What physicochemical properties of this compound are critical for solubility and reactivity in organic reactions?
- Methodological Answer: Key properties include:
- Density and Refractive Index: 1.161 g/mL and n20/D = 1.391, which influence solvent compatibility .
- Lipophilicity: The trifluoromethyl group enhances hydrophobicity, impacting partitioning in biphasic reactions.
- Thermal Stability: Differential Scanning Calorimetry (DSC) can assess decomposition temperatures for reaction planning.
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity in pharmacological targets?
- Methodological Answer: The trifluoromethyl group enhances binding via hydrophobic interactions and electron-withdrawing effects. For example:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., sigma-1 receptor studies) to quantify affinity shifts caused by CF3 substitution .
- Molecular Dynamics Simulations: Compare binding free energies of CF3-substituted vs. non-substituted analogs using software like AutoDock or GROMACS.
Q. What computational methods predict the reactivity of this compound in catalytic C–H activation?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Focus on:
Q. What challenges arise in characterizing fluorine-containing derivatives using X-ray crystallography?
- Methodological Answer: Fluorine’s low electron density complicates data collection. Mitigation strategies include:
Q. How does stereochemistry affect the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer: Conduct in vitro assays using liver microsomes or cytochrome P450 enzymes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
